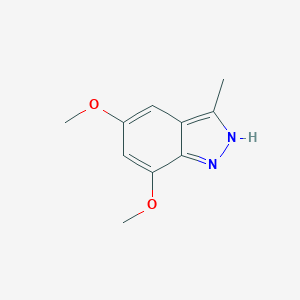
5,7-Dimethoxy-3-methylindazole
Übersicht
Beschreibung
5,7-Dimethoxy-3-methylindazole: is a heterocyclic compound with the molecular formula C10H12N2O2. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a fused benzene and pyrazole ring system, with methoxy groups at positions 5 and 7, and a methyl group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-3-methylindazole typically begins with 3,5-dimethoxyacetophenone. The process involves the following steps :
-
Formation of Hydrazide:
Reagents: 3,5-dimethoxyacetophenone, dichloromethane, trifluoromethanesulfonic acid, bis(2,2,2-trichloroethyl) azodicarboxylate.
Conditions: The reaction is carried out at 0–5°C under nitrogen atmosphere. The mixture is stirred at room temperature until the reaction is complete.
-
Cyclization to Indazole:
Reagents: Hydrazide, acetic acid, zinc dust.
Conditions: The mixture is stirred at 35°C until no hydrazide is detected by thin-layer chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dimethoxy-3-methylindazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,7-Dimethoxy-3-methylindazole is used as a building block in organic synthesis, particularly in the synthesis of more complex indazole derivatives .
Biology and Medicine: Indazole derivatives, including this compound, have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . They are also being investigated for their role as enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, indazole derivatives are used in the development of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5,7-Dimethoxy-3-methylindazole involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups and the indazole ring system contribute to its binding affinity and specificity . The compound can modulate signaling pathways, inhibit enzyme activity, and interact with nucleic acids, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
- 5,7-Dimethoxyindazole
- 3-Methylindazole
- 5-Methoxy-3-methylindazole
Comparison: 5,7-Dimethoxy-3-methylindazole is unique due to the presence of both methoxy groups and a methyl group, which enhance its chemical reactivity and biological activity compared to its analogs
Eigenschaften
IUPAC Name |
5,7-dimethoxy-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-8-4-7(13-2)5-9(14-3)10(8)12-11-6/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEQJYKKYFAOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438882 | |
| Record name | 5,7-DIMETHOXY-3-METHYLINDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154876-15-0 | |
| Record name | 5,7-DIMETHOXY-3-METHYLINDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)


